N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
CAS No.: 110506-39-3
Cat. No.: VC5269649
Molecular Formula: C13H19N3O3
Molecular Weight: 265.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110506-39-3 |
|---|---|
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 265.313 |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
| Standard InChI | InChI=1S/C13H19N3O3/c1-18-12-8-10(14)2-3-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |
| Standard InChI Key | SGCAVIJMBLMXEW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide features a phenyl core with two distinct substituents:
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A methoxy group (-OCH) at the 2-position, enhancing electron-donating effects.
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An amino group (-NH) at the 4-position, contributing to polarity and hydrogen-bonding potential.
The acetamide linker (-NH-C(=O)-CH-) connects the phenyl ring to a morpholin-4-yl group, a six-membered heterocycle containing one oxygen and one nitrogen atom. This moiety influences solubility and stereoelectronic properties .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
| SMILES | COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 |
| InChIKey | SGCAVIJMBLMXEW-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 265.313 g/mol |
Comparative Structural Analysis
Analogous compounds, such as N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide, replace the methoxy group with a methyl group (-CH). This substitution reduces polarity, increasing lipophilicity and potentially altering bioavailability. For example, N-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide (CAS: 436089-19-9) exhibits a higher molecular weight (256.30 g/mol) and density (1.215 g/cm³) due to its benzamide substituent .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves coupling 4-amino-2-methoxyaniline with 2-morpholin-4-yl-acetic acid or its derivatives. A standard protocol includes:
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Activation: Use of coupling agents like HATU or EDC to activate the carboxylic acid.
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Amidation: Reaction with 4-amino-2-methoxyaniline under inert conditions.
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Purification: Chromatography or recrystallization to isolate the product .
Patents such as US10336749B2 describe analogous methods for synthesizing structurally related naphthyridine carboxamides, highlighting the utility of morpholine derivatives in facilitating ring-closure reactions .
Optimization Challenges
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Solubility Issues: The morpholine ring’s polarity may necessitate polar aprotic solvents (e.g., DMF or DMSO) during synthesis.
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Byproduct Formation: Competing reactions at the amino group require protective strategies, such as temporary Boc protection .
Physicochemical Properties
Experimental Data
Limited solubility data are available, though the compound’s logP (estimated at 1.2–1.5) suggests moderate lipophilicity. Comparative analysis with N-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide reveals:
Table 2: Physicochemical Comparison
| Property | N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | N-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide |
|---|---|---|
| Molecular Weight | 265.313 g/mol | 256.30 g/mol |
| Density | Not reported | 1.215 g/cm³ |
| Boiling Point | Not reported | 374°C |
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 3300 cm (N-H), 1650 cm (C=O), and 1250 cm (C-O-C).
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NMR: NMR signals at δ 6.7–7.2 ppm (aromatic protons), δ 3.7 ppm (methoxy group), and δ 3.4–3.6 ppm (morpholine protons).
| Code | Recommendation |
|---|---|
| P261 | Avoid inhalation of dust/aerosol. |
| P280 | Wear protective gloves/clothing. |
| P305 | IF IN EYES: Rinse cautiously with water. |
Research Applications
Material Science
The acetamide linker’s rigidity makes it a candidate for polymer cross-linking or coordination chemistry with transition metals.
Intellectual Property Landscape
Although no direct patents cover this compound, related innovations include:
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US10336749B2: Methods for synthesizing morpholine-containing naphthyridine carboxamides, emphasizing crystallization techniques .
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PubChem Patents: Two patents reference its use as an intermediate in kinase inhibitor synthesis .
Future Directions
Unresolved Questions
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Metabolic Pathways: Cytochrome P450 interactions remain unstudied.
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Toxicity Profile: Chronic exposure risks need evaluation.
Synthetic Innovations
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Flow Chemistry: Could enhance yield and purity.
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Biocatalysis: Enzymatic amidation may reduce byproducts.
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